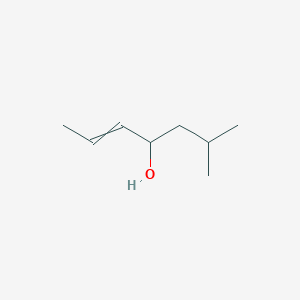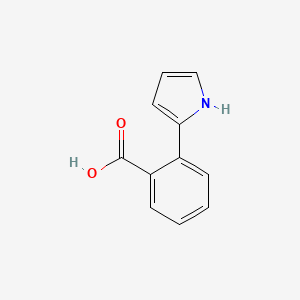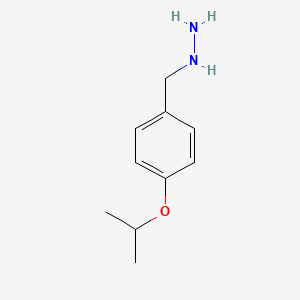
(4-Isopropoxybenzyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Isopropoxybenzyl)hydrazine is an organic compound with the molecular formula C10H16N2O It is a derivative of hydrazine, featuring a benzyl group substituted with an isopropoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropoxybenzyl)hydrazine typically involves the reaction of 4-isopropoxybenzaldehyde with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction: 4-isopropoxybenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.
Reduction: The hydrazone is then reduced to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Isopropoxybenzyl)hydrazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding azine or other oxidation products.
Reduction: It can be further reduced to simpler hydrazine derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Azines or other oxidized derivatives.
Reduction: Simpler hydrazine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
(4-Isopropoxybenzyl)hydrazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Isopropoxybenzyl)hydrazine involves its interaction with biological molecules. It can act as an inhibitor of certain enzymes by forming stable complexes with the enzyme’s active site. This interaction can disrupt normal enzyme function, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use, such as in medicinal chemistry or biological studies.
Comparison with Similar Compounds
Similar Compounds
Hydrazine: A simpler derivative with broader applications but higher toxicity.
Phenylhydrazine: Similar structure but lacks the isopropoxy group, leading to different reactivity and applications.
Benzylhydrazine: Similar to (4-Isopropoxybenzyl)hydrazine but without the isopropoxy substitution.
Uniqueness
This compound is unique due to the presence of the isopropoxy group, which can influence its reactivity and interaction with biological molecules. This substitution can enhance its solubility and stability, making it more suitable for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
(4-propan-2-yloxyphenyl)methylhydrazine |
InChI |
InChI=1S/C10H16N2O/c1-8(2)13-10-5-3-9(4-6-10)7-12-11/h3-6,8,12H,7,11H2,1-2H3 |
InChI Key |
GYWZJJMVXYBDDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


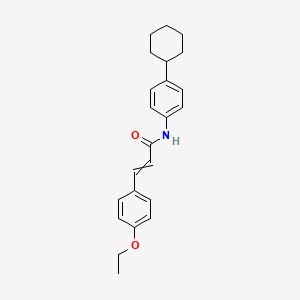

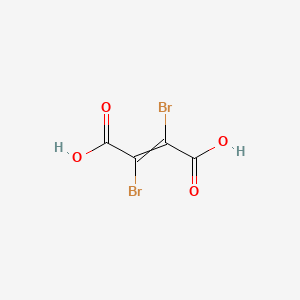
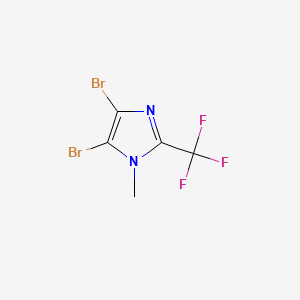
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-6-(phenylsulfanyl)pyrimidine](/img/structure/B12510495.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-iodo-1,3-thiazole-4-carboxylate](/img/structure/B12510500.png)
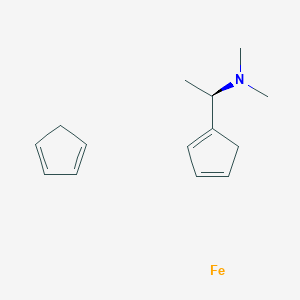
![2-(Hydroxymethyl)-6-[2-methoxy-4-(2-nitroethenyl)phenoxy]oxane-3,4,5-triol](/img/structure/B12510518.png)

![Sodium 4-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate](/img/structure/B12510529.png)
![2-[2-(2-aminopropanamido)-3-(1H-indol-3-yl)propanamido]propanoic acid](/img/structure/B12510544.png)

